molecular formula C16H16BrNO3 B7054308 5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B7054308
M. Wt: 350.21 g/mol
InChI Key: FWUSPKOWRPYOLB-CMPLNLGQSA-N
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Description

5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring, a bromine atom, and a unique chiral cyclopentene moiety. It is used in a variety of scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally starts with commercially available benzofuran and brominated precursors.

  • Step-by-Step Synthesis

    • Halogenation: : The bromine atom is introduced onto the benzofuran ring through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under acidic or radical conditions.

    • Formation of Carboxamide: : This involves the reaction of the brominated intermediate with an appropriate amine and carboxylic acid derivative under dehydrating conditions, often using coupling reagents like EDCI or DCC.

    • Chiral Cyclopentene Introduction: : Utilizing asymmetric synthesis or chiral catalysts to introduce the hydroxymethyl cyclopentene moiety to the structure.

Industrial Production Methods

Large-scale production follows the same synthetic route but utilizes optimized conditions for high yield and purity. Continuous flow reactors or batch processing may be used for scalability. Catalysts and reagents are selected for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like Jones reagent.

  • Reduction: : The bromine atom can be reduced to a hydrogen atom through catalytic hydrogenation.

  • Substitution: : The bromine atom can be replaced with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide or potassium permanganate under acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Sodium amide in liquid ammonia or other nucleophilic catalysts in a polar solvent.

Major Products Formed

  • Oxidation: : 5-carboxyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide.

  • Reduction: : 5-H-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide.

  • Substitution: : Varies based on the nucleophile used but maintains the core benzofuran structure.

Scientific Research Applications

  • Chemistry: : As a precursor for complex organic synthesis and in studying reaction mechanisms.

  • Biology: : Inhibitor studies and exploring biological pathways.

  • Medicine: : Potential pharmacological activities due to its unique structure, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : As an intermediate in the synthesis of dyes, polymers, and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl group may form hydrogen bonds, and the bromine atom could participate in halogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide: : Similar but with a chlorine atom.

  • 5-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide: : Similar but with a fluorine atom.

Uniqueness

The presence of the bromine atom significantly alters the compound's reactivity and binding interactions, making it unique compared to its chloro and fluoro counterparts. The chiral cyclopentene moiety adds additional specificity in interactions.

Conclusion

5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide is a versatile compound with unique chemical and biological properties. It holds significant promise for various scientific and industrial applications, distinguished by its bromine atom and chiral structure.

Properties

IUPAC Name

5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-9-13-7-11(17)3-5-14(13)21-15(9)16(20)18-12-4-2-10(6-12)8-19/h2-5,7,10,12,19H,6,8H2,1H3,(H,18,20)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSPKOWRPYOLB-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3CC(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N[C@H]3C[C@H](C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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